molecular formula C13H17BrN2O3 B6200369 tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate CAS No. 1928757-46-3

tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate

Número de catálogo: B6200369
Número CAS: 1928757-46-3
Peso molecular: 329.19 g/mol
Clave InChI: DNTXLLDENQDFJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate” is a complex organic molecule. It contains a pyrido[3,4-f][1,4]oxazepine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a tert-butyl group, which is a common substituent in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrido[3,4-f][1,4]oxazepine ring, with a bromine atom and a tert-butyl group attached. The tert-butyl group is a bulky group, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the tert-butyl group, which is a bulky group that can hinder reactions at nearby sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the bromine atom could make it relatively heavy and possibly reactive. The tert-butyl group could make the compound more hydrophobic .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate involves the reaction of 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylic acid with tert-butanol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the tert-butyl ester. The reaction is typically carried out under an inert atmosphere such as nitrogen or argon to prevent oxidation or hydrolysis of the reactants or products.", "Starting Materials": [ "9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylic acid", "tert-butanol", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)" ], "Reaction": [ "Under an inert atmosphere, dissolve 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylic acid and DCC or DIC in anhydrous dichloromethane or another suitable solvent.", "Add tert-butanol to the reaction mixture and stir at room temperature for several hours or until the reaction is complete.", "Remove the coupling agent and any other impurities by filtration or other suitable means.", "Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ester.", "Purify the crude product by recrystallization or chromatography to obtain tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate as a white solid." ] }

Número CAS

1928757-46-3

Fórmula molecular

C13H17BrN2O3

Peso molecular

329.19 g/mol

Nombre IUPAC

tert-butyl 9-bromo-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-4-5-18-11-9(8-16)6-15-7-10(11)14/h6-7H,4-5,8H2,1-3H3

Clave InChI

DNTXLLDENQDFJU-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)Br

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.